8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane
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Overview
Description
8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[34]octane is a heterocyclic compound featuring a spiro structure with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane typically involves the condensation of a pyrazole derivative with an appropriate spirocyclic precursor. One common method involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with 6-azaspiro[3.4]octane-1,3-dione under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the pyrazole ring, typically using halogenating agents or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced spirocyclic compounds.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. In medicinal applications, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound interacts with DNA and various cellular proteins, disrupting normal cellular functions and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anti-cancer properties and used as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant anti-cancer activity.
Uniqueness
8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various metal ions and its potential as a versatile building block in synthetic chemistry further distinguish it from other similar compounds .
Properties
Molecular Formula |
C11H17N3 |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
8-(1-methylpyrazol-3-yl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C11H17N3/c1-14-6-3-10(13-14)9-7-12-8-11(9)4-2-5-11/h3,6,9,12H,2,4-5,7-8H2,1H3 |
InChI Key |
PXDIRHOCWRYTOP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2CNCC23CCC3 |
Origin of Product |
United States |
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